7-[chloro(difluoro)methyl]-N-(4-fluorobenzyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-[chloro(difluoro)methyl]-N-(4-fluorobenzyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 7-[chloro(difluoro)methyl]-N-(4-fluorobenzyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents and catalysts used in these reactions include strong bases, transition metal catalysts, and various solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and halogenating agents like bromine
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-[chloro(difluoro)methyl]-N-(4-fluorobenzyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-[chloro(difluoro)methyl]-N-(4-fluorobenzyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 7-[chloro(difluoro)methyl]-N-(2-fluorobenzyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide These compounds share similar core structures but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
442666-99-1 |
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Molecular Formula |
C19H12ClF3N4O2 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
7-[chloro(difluoro)methyl]-N-[(4-fluorophenyl)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H12ClF3N4O2/c20-19(22,23)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-10-11-3-5-12(21)6-4-11/h1-9H,10H2,(H,24,28) |
InChI Key |
WXCMBTWLXCJODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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